3-Chloro-2-fluoroiodobenzene
Overview
Description
3-Chloro-2-fluoroiodobenzene, also known as 2-chloro-1-fluoro-4-iodobenzene [IUPAC name], is a polyhalobenzene . It is used in the synthesis of various compounds .
Synthesis Analysis
This compound participates in the synthesis of 3-carboxythiophene analogs . It also participates in palladium-catalyzed hydroarylation of arylpropiolamides .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-fluoroiodobenzene is C6H3ClFI . The average mass is 256.444 Da and the monoisotopic mass is 255.895187 Da .Chemical Reactions Analysis
3-Chloro-2-fluoroiodobenzene is used in the synthesis of bridged biphenyl compounds, 1-fluoro-8-methylbiphenylene, and 4-fluoro-5-methylfluorene . It also participates in the synthesis of 2-acetyl-7-iodo-1-benzothiophene and chiral o-phosphanophenyl sulfoxides .Physical And Chemical Properties Analysis
The boiling point of 3-Chloro-2-fluoroiodobenzene is 234 °C . The refractive index is 1.601 . The compound is a liquid at room temperature .Scientific Research Applications
- Organic Synthesis
- Application Summary : 3-Chloro-2-fluoroiodobenzene is used as a building block in organic synthesis . It is used in the preparation of various organic compounds.
- Methods of Application : One example of its use is in the preparation of 2-chloro-1-(3,5-dimethoxyphenoxy)-4-iodobenzene. This is achieved by reacting 3-Chloro-2-fluoroiodobenzene with 3,5-dimethoxyphenol in the presence of cesium carbonate .
- Results or Outcomes : The reaction results in the formation of 2-chloro-1-(3,5-dimethoxyphenoxy)-4-iodobenzene .
- Chemical Properties : 3-Chloro-2-fluoroiodobenzene has a molecular formula of C6H3ClFI and an average mass of 256.444 Da . It is a fused solid with an off-white color .
- General Use : It is often used as a building block in organic synthesis . It can be used in the preparation of various organic compounds .
- Storage : It should be stored at 2-8°C and protected from light .
- Chemical Properties : 3-Chloro-2-fluoroiodobenzene has a molecular formula of C6H3ClFI and an average mass of 256.444 Da . It is a fused solid with an off-white color .
- General Use : It is often used as a building block in organic synthesis . It can be used in the preparation of various organic compounds .
- Storage : It should be stored at 2-8°C and protected from light .
properties
IUPAC Name |
1-chloro-2-fluoro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRRZKUNYYQXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380817 | |
Record name | 3-Chloro-2-fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoroiodobenzene | |
CAS RN |
72373-82-1 | |
Record name | 1-Chloro-2-fluoro-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72373-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-fluoro-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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